methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14657359
InChI: InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C10H9FN2O2S
Molecular Weight: 240.26 g/mol

methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC14657359

Molecular Formula: C10H9FN2O2S

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C10H9FN2O2S
Molecular Weight 240.26 g/mol
IUPAC Name methyl 1-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3
Standard InChI Key OBLPTZVKERIJHZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN(C=C1)CC2=CC=C(S2)F

Introduction

Chemical Identification and Structural Analysis

Molecular Identity

The IUPAC name for this compound, methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate, reflects its substitution pattern:

  • A pyrazole ring substituted at the 1st position with a (5-fluorothiophen-2-yl)methyl group.

  • A methyl ester at the 3rd position.

PropertyValue
Molecular FormulaC10_{10}H10_{10}FN2_{2}O2_{2}S
Molecular Weight241.26 g/mol
SMILESCOC(=O)C1=NN(C(C2=CC=C(F)S2)C)C=C1
InChI KeyNot reported in literature

The molecular structure integrates a thiophene moiety, known for its aromatic stability, and a pyrazole ring, which contributes to hydrogen-bonding capabilities .

Spectroscopic Characterization

While experimental data for this compound is scarce, analogous pyrazole esters provide benchmarks:

  • NMR: Pyrazole protons typically resonate between δ 6.5–8.0 ppm, while thiophene protons appear at δ 6.8–7.5 ppm. The fluorine atom induces deshielding in adjacent protons .

  • IR: Strong absorption bands for the ester carbonyl (C=O, ~1700 cm1^{-1}) and C-F stretches (~1100 cm1^{-1}) are expected.

  • Mass Spectrometry: A molecular ion peak at m/z 241.26 (M+^{+}) and fragments corresponding to the loss of COOCH3_3 (44 Da) or the thiophene-methyl group.

Synthesis and Manufacturing

Synthetic Routes

The compound can be synthesized via a multi-step approach:

Step 1: Preparation of (5-Fluorothiophen-2-yl)methanol

  • Thiophene is fluorinated at the 5th position using Selectfluor® or electrophilic fluorinating agents.

  • Formylation via Vilsmeier-Haack reaction yields 5-fluorothiophene-2-carbaldehyde, followed by reduction with NaBH4_4 to the alcohol .

Step 2: Alkylation of Pyrazole

  • The alcohol is converted to the corresponding bromide using PBr3_3.

  • Methyl 1H-pyrazole-3-carboxylate undergoes N-alkylation with the bromide under basic conditions (e.g., K2_2CO3_3 in DMF) .

Reaction Scheme:

5-Fluorothiophene-2-carbaldehydeNaBH4(5-Fluorothiophen-2-yl)methanolPBr32-(Bromomethyl)-5-fluorothiophene\text{5-Fluorothiophene-2-carbaldehyde} \xrightarrow{\text{NaBH}_4} \text{(5-Fluorothiophen-2-yl)methanol} \xrightarrow{\text{PBr}_3} \text{2-(Bromomethyl)-5-fluorothiophene} Methyl 1H-pyrazole-3-carboxylate+2-(Bromomethyl)-5-fluorothiopheneBaseTarget Compound\text{Methyl 1H-pyrazole-3-carboxylate} + \text{2-(Bromomethyl)-5-fluorothiophene} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization:

  • Yields improve with phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

  • Continuous flow systems enhance scalability and purity.

Physical and Chemical Properties

Thermodynamic Properties

PropertyValue
Melting PointEstimated 120–125°C (analogous to )
SolubilitySoluble in DCM, ethanol, DMSO
StabilityStable under inert atmosphere

Reactivity

  • Hydrolysis: The ester group undergoes saponification to the carboxylic acid under basic conditions .

  • Electrophilic Substitution: Fluorine directs electrophiles to the 4th position of the thiophene ring.

  • Cross-Coupling: Suzuki-Miyaura coupling feasible at the pyrazole’s 4th position if halogenated .

Applications and Biological Activity

Medicinal Chemistry

Pyrazole-thiophene hybrids are explored for:

  • Kinase Inhibition: Fluorine enhances binding to ATP pockets.

  • Antimicrobial Activity: Thiophene moieties disrupt bacterial membranes .

Material Science

  • Organic Semiconductors: Thiophene’s π-conjugation supports charge transport.

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